molecular formula C17H21FN4O B5444286 (2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one

(2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one

Cat. No.: B5444286
M. Wt: 316.4 g/mol
InChI Key: HMMMMYPXCWGUDW-LLVKDONJSA-N
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Description

(2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a pyrazolyl group, and a piperidinyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the attachment of the piperidinyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound may be used as a probe to study biological processes at the molecular level. Its interactions with various biomolecules can provide insights into cellular functions and pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of (2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one is unique due to its combination of a fluorophenyl group, a pyrazolyl group, and a piperidinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(2R)-2-amino-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-11(19)17(23)22-7-5-12(6-8-22)16-15(10-20-21-16)13-3-2-4-14(18)9-13/h2-4,9-12H,5-8,19H2,1H3,(H,20,21)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMMMYPXCWGUDW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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